

# A Comparative Guide to the Cross-Species Regulation of the DPP10 Gene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive cross-species comparison of the regulatory mechanisms governing the Dipeptidyl Peptidase 10 (DPP10) gene. DPP10, a member of the serine protease family, is distinguished by its lack of enzymatic activity and its crucial role in modulating voltage-gated potassium channels.<sup>[1]</sup> Its association with conditions such as asthma, neurodegenerative diseases, and cancer underscores the importance of understanding its intricate regulatory landscape.<sup>[2][3][4]</sup> This document synthesizes experimental data on DPP10 gene expression, conservation of regulatory elements, and the influence of signaling pathways across humans, mice, and rats, offering valuable insights for researchers and professionals in drug development.

## Data Presentation: Quantitative Comparison of DPP10 Gene Expression

The expression of the DPP10 gene exhibits significant tissue-specificity, with notably high levels in the brain and lungs across different species. The following tables summarize quantitative expression data from human, mouse, and rat tissues, providing a basis for comparative analysis.

Table 1: DPP10 mRNA Expression in Human Tissues

Tissue	Expression Level (TPM)	Data Source
Brain - Cerebellum	25.68	GTE <sub>x</sub>
Brain - Cortex	22.15	GTE <sub>x</sub>
Lung	8.45	GTE <sub>x</sub>
Pancreas	4.21	GTE <sub>x</sub>
Adrenal Gland	11.34	GTE <sub>x</sub>

TPM: Transcripts Per Million. Data retrieved from the Genotype-Tissue Expression (GTEx) Portal.

Table 2: Dpp10 mRNA Expression in Mouse Tissues

Tissue	Expression Score	Data Source
Brain	98	Bgee
Lung	65	Bgee
Pancreas	45	Bgee
Adrenal Gland	78	Bgee

Expression scores are normalized ranks of expression levels. Data retrieved from the Bgee database.

Table 3: Dpp10 mRNA Expression in Rat Tissues

Tissue	Expression Level (FPKM)	Data Source
Brain - Hippocampus	15.2	[5]
Lung	5.8	[6][7][8][9]
Pancreas - Islets	3.1	[1][10]

FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

## Conservation of Regulatory Elements

The regulatory landscape of the DPP10 gene shows evidence of evolutionary conservation, particularly in the promoter and enhancer regions. Comparative genomic analyses have identified conserved non-coding sequences that likely harbor critical regulatory motifs.

Table 4: Comparison of Key Regulatory Features of the DPP10 Gene

Feature	Human	Mouse	Rat	Conservation Notes
Promoter Region	Bidirectional promoter shared with LOC389023[11][12]	Orthologous bidirectional promoter present	Predicted bidirectional promoter	The bidirectional nature of the promoter appears to be a conserved feature, suggesting a coordinated regulatory mechanism with the antisense transcript.
Enhancer Elements	Multiple candidate enhancers identified in ENCODE	Orthologous enhancer regions with conserved sequence motifs	Predicted enhancer regions based on sequence homology	Significant conservation of long-range promoter-enhancer contacts is observed between human and mouse genomes, suggesting a preserved three-dimensional regulatory architecture.
Transcription Factor Binding Sites (TFBS)	GATA-1, CTF/CBP, FOXI1, FOXJ2, HOXA3, LHX3b, Nkx2-5, Pbx1a, S8[2][11]	Predicted binding sites for orthologs of human TFs	Predicted binding sites for orthologs of human TFs	The GATA-1 binding motif within the DPP10 promoter is highly conserved across many mammalian

lineages.[11]

However, some human-specific sequence divergences have led to the emergence of novel motifs, such as the CTF/CBP site. [11]

Epigenetic modifications, particularly DNA methylation and histone modifications, play a significant role in regulating DPP10 expression, though cross-species comparisons of these marks are not yet extensively documented.

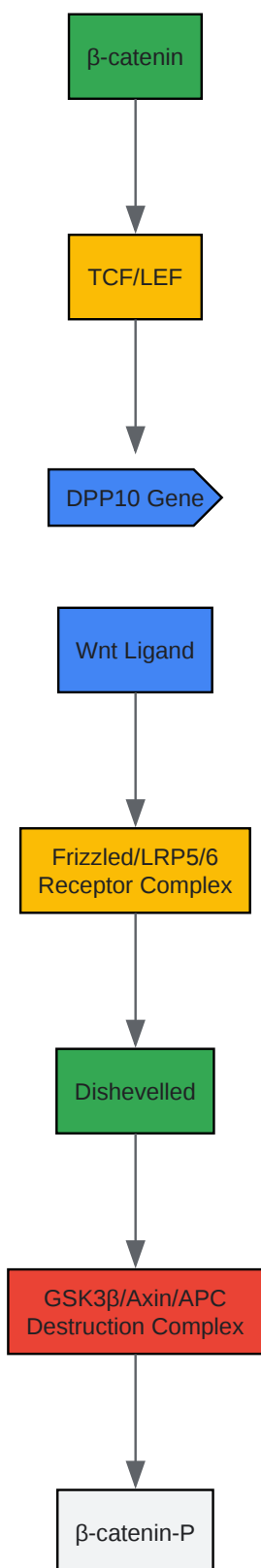
Epigenetic Regulation	Hypomethylation of DPP10 and DPP10-AS1 in lung cancer.[4]	To be determined	To be determined
	Human-specific gain of H3K4me3 at the promoter in the prefrontal cortex.[11][12]		

## Signaling Pathways Influencing DPP10 Gene Regulation

Several key signaling pathways are implicated in the regulation of the DPP10 gene and its family members. While direct experimental validation for DPP10 is still emerging in some cases, the available evidence points towards the involvement of Wnt, CREB, and NF- $\kappa$ B signaling.

## Wnt Signaling Pathway

The Wnt signaling pathway, crucial for development and tissue homeostasis, has been shown to regulate the expression of DPP4, a close homolog of DPP10.<sup>[13]</sup> This suggests a potential regulatory link for DPP10 as well.



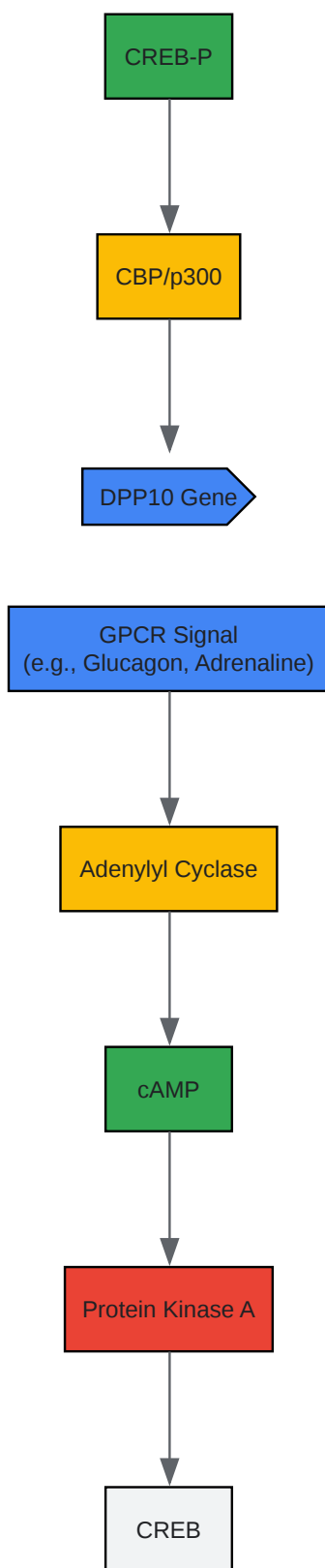
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Caption: Canonical Wnt signaling pathway leading to the potential activation of DPP10 gene transcription.

## CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that can be activated by various signaling cascades, including those initiated by G-protein coupled receptors. Studies have demonstrated that CREB can be activated downstream of DPP4 inhibition, suggesting a potential role for CREB in regulating DPP family members.[\[14\]](#)



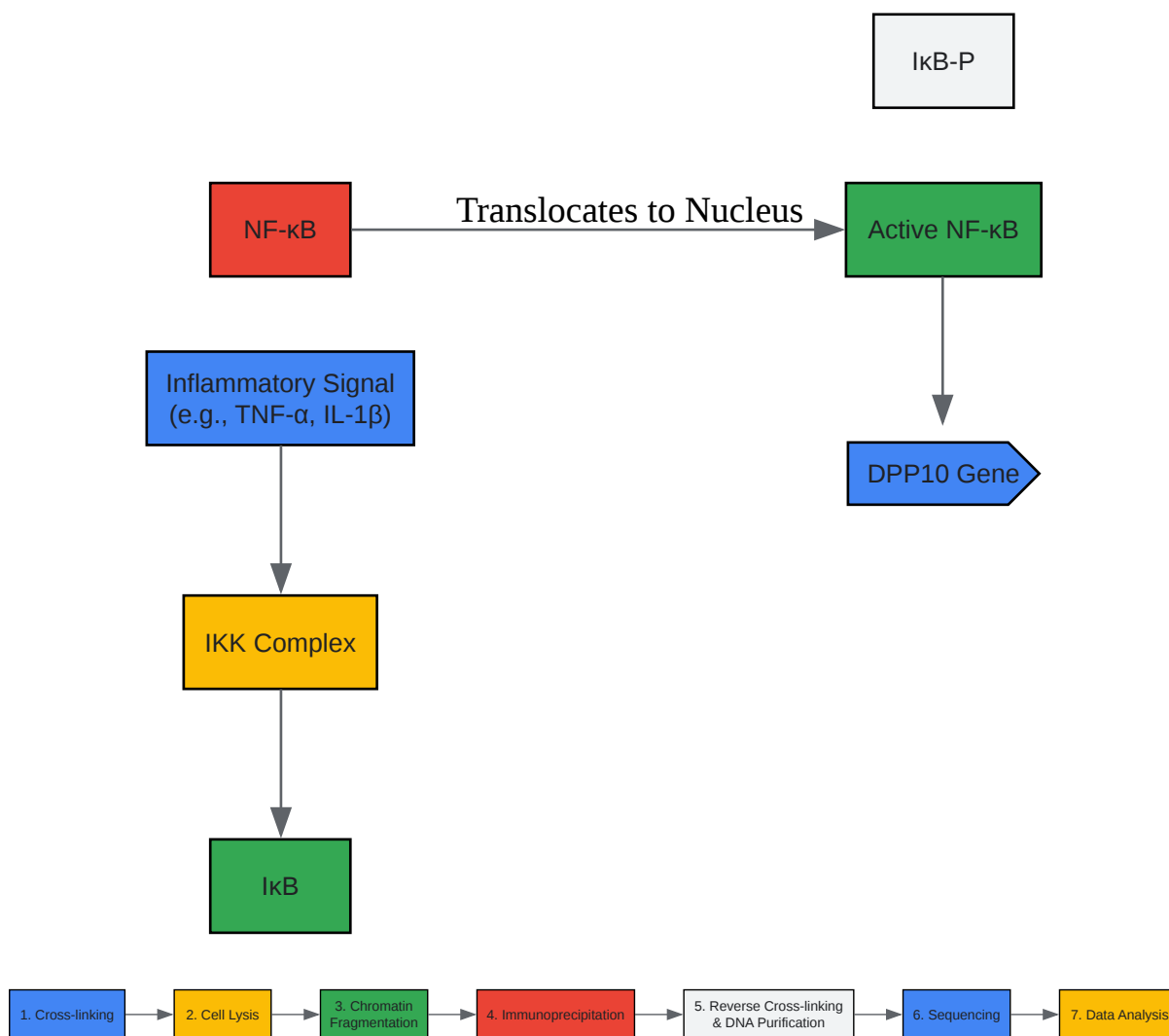


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Caption: CREB signaling pathway potentially leading to the transcriptional activation of the DPP10 gene.

## NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B signaling pathway is a central regulator of inflammation. Given the association of DPP10 with inflammatory conditions like asthma, and the documented regulation of DPP4 by NF- $\kappa$ B, it is plausible that NF- $\kappa$ B also influences DPP10 expression.<sup>[15]</sup>



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- To cite this document: BenchChem. [A Comparative Guide to the Cross-Species Regulation of the DPP10 Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610533#cross-species-comparison-of-dpp10-gene-regulation]

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